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Compound of Interest

Compound Name: Fumaramide

Cat. No.: B1208544 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for

fumaramide (C₄H₆N₂O₂), a molecule of interest in various chemical and pharmaceutical

research domains. The following sections detail its nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its

identification, characterization, and application in drug development and materials science.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of

fumaramide in solution. The symmetry of the fumaramide molecule is clearly reflected in its

simple NMR spectra.

¹H NMR Data
The proton NMR spectrum of fumaramide is characterized by two distinct signals,

corresponding to the vinyl and amide protons. In the commonly used solvent dimethyl

sulfoxide-d₆ (DMSO-d₆), the chemical shifts are observed as singlets due to the symmetrical

nature of the molecule.
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Proton Type
Chemical Shift (δ) in

DMSO-d₆ (ppm)
Multiplicity Integration

Amide (-NH₂) ~7.31 - 8.34 Singlet 4H

Vinylic (=CH) ~6.78 - 6.79 Singlet 2H

Note: Chemical shifts can vary slightly depending on the concentration and purity of the

sample, as well as the specific spectrometer used.

¹³C NMR Data
The carbon-13 NMR spectrum of fumaramide is also straightforward, displaying two signals

that correspond to the carbonyl carbons and the vinylic carbons.

Carbon Type Chemical Shift (δ) in DMSO-d₆ (ppm)

Carbonyl (C=O) ~163.4

Vinylic (=CH) ~132.1

Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups present in

fumaramide. The spectrum is dominated by absorptions corresponding to the N-H and C=O

stretching vibrations of the amide groups, as well as the C=C stretch of the alkene.
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Vibrational Mode Frequency (cm⁻¹) Intensity

N-H Stretch ~3286 Strong, Broad

C-H Stretch (vinylic) ~3070 Medium

C=O Stretch (Amide I) ~1632 Strong

N-H Bend (Amide II) ~1545 Strong

C=C Stretch ~1457 Medium

C-N Stretch ~1343 Medium

C-H Bend (out-of-plane) ~991 Strong

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of fumaramide and to gain

insight into its fragmentation pattern upon ionization. The electron ionization (EI) mass

spectrum shows a clear molecular ion peak and several characteristic fragment ions.

m/z Relative Intensity (%) Assignment

114 ~29-41 [M]⁺ (Molecular Ion)

98 ~41 [M - NH₂]⁺

70 ~92 [M - CONH₂]⁺ or [C₃H₂NO]⁺

44 100 [CONH₂]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Researchers should adapt these methods based on the specific

instrumentation available.

NMR Spectroscopy (¹H and ¹³C)
A standard protocol for acquiring NMR spectra of fumaramide is as follows:
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Sample Preparation: Dissolve approximately 5-10 mg of fumaramide in 0.6-0.7 mL of

deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumentation: The data presented were typically acquired on a 300 MHz or higher field

NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a

relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio

(typically 8-16 scans).

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-220 ppm,

and a relaxation delay of 2-5 seconds to ensure quantitative accuracy for all carbon

environments.

A significantly higher number of scans (e.g., 1024 or more) is required due to the low

natural abundance of ¹³C.

Processing: Process the acquired free induction decay (FID) with an appropriate window

function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz

for ¹³C) and Fourier transform. Phase and baseline correct the resulting spectrum. Reference

the ¹H spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm and the ¹³C spectrum

to the solvent peak at 39.52 ppm.

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy
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ATR-FTIR is a convenient method for obtaining the infrared spectrum of solid fumaramide:

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This

will be automatically subtracted from the sample spectrum.

Sample Application: Place a small amount of powdered fumaramide sample directly onto

the ATR crystal, ensuring complete coverage of the crystal surface.

Pressure Application: Apply consistent pressure using the instrument's pressure clamp to

ensure good contact between the sample and the crystal.

Spectrum Acquisition: Acquire the IR spectrum, typically by co-adding 16 to 32 scans at a

resolution of 4 cm⁻¹. The typical spectral range is 4000-400 cm⁻¹.

Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g.,

isopropanol) and a soft tissue.

Gas Chromatography-Mass Spectrometry (GC-MS)
For a volatile compound like fumaramide, GC-MS with electron ionization is a standard

analytical method:

Sample Preparation: Prepare a dilute solution of fumaramide (e.g., 1 mg/mL) in a volatile

solvent such as methanol or ethyl acetate.

GC Conditions:

Injector: Use a split/splitless injector, typically in split mode with a high split ratio (e.g.,

50:1), at a temperature of 250 °C.

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25

µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase) is suitable.

Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp

at a rate of 10-20 °C/min to a final temperature of 280-300 °C and hold for several

minutes.

Carrier Gas: Use helium at a constant flow rate of approximately 1 mL/min.
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MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Scan a mass range of m/z 40-300.

Ion Source Temperature: Typically set to 230 °C.

Quadrupole Temperature: Typically set to 150 °C.

Data Analysis: Identify the peak corresponding to fumaramide in the total ion chromatogram

(TIC) and analyze the corresponding mass spectrum to identify the molecular ion and major

fragment ions.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the comprehensive spectroscopic

characterization of a chemical entity like fumaramide.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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